molecular formula C24H21N5 B2954704 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 866843-97-2

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2954704
CAS No.: 866843-97-2
M. Wt: 379.467
InChI Key: GVAFFTGKJUQSMC-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines

Scientific Research Applications

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, the mechanism of action would involve how the compound interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method includes the cyclization of carbodiimides with diazo compounds under mild conditions . This transition-metal-free strategy involves a cascade nucleophilic addition/cyclization process, which is accomplished under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinazolinone derivatives, amine derivatives, and various substituted triazoloquinazolines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-(3-methylphenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-17-8-7-11-19(16-17)22-24-26-23(25-15-14-18-9-3-2-4-10-18)20-12-5-6-13-21(20)29(24)28-27-22/h2-13,16H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAFFTGKJUQSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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